2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
2,5,7-Trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique molecular structure. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
This compound: interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, potentially leading to the death of cancer cells .
Biochemical Pathways
The action of This compound primarily affects the cell cycle, a biochemical pathway that regulates cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell death .
Result of Action
The inhibition of CDK2 by This compound results in significant cytotoxic activities against certain cancer cell lines . For instance, it has shown potent activity against MCF-7 and HCT-116 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazolopyrimidine derivatives with phenylpropene under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity, often involving continuous flow chemistry techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new pharmaceuticals, agrochemicals, and materials. Additionally, it serves as a building block for the synthesis of more complex molecules with potential therapeutic benefits.
Comparison with Similar Compounds
When compared to other similar compounds, 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine stands out due to its unique structural features and biological activity. Similar compounds include other pyrazolo[1,5-a]pyrimidines and phenylpropenes, which may share some properties but differ in their specific applications and mechanisms of action.
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Properties
IUPAC Name |
2,5,7-trimethyl-6-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-13-12-18-19-14(2)17(15(3)21(18)20-13)11-7-10-16-8-5-4-6-9-16/h4-10,12H,11H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBWCILRLRCNNW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CC=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)C/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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